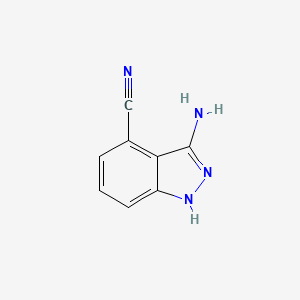

3-Amino-1H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)8(10)12-11-6/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRKRURRSOVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NN=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708410 | |

| Record name | 3-Amino-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240518-54-0 | |

| Record name | 3-Amino-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Elaborate Chemical Transformations of 3 Amino 1h Indazole 4 Carbonitrile

De Novo Synthetic Pathways for the 3-Amino-1H-indazole-4-carbonitrile Core and Positional Isomers

The construction of the 3-amino-1H-indazole core, particularly with a carbonitrile substituent at the 4-position, can be achieved through various synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

Exploration of Multi-component Reaction Strategies for Indazole Ring Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, and they have been explored for the synthesis of indazole derivatives. While specific MCRs for this compound are not extensively detailed in the provided results, the general principles of MCRs, such as the Ugi and Passerini reactions, are widely used in medicinal chemistry for generating libraries of structurally diverse compounds. nih.gov The synthesis of related pyrazole structures, such as 3-amino-1H-pyrazole-4-carbonitriles, has been achieved through multi-step sequences that could potentially be adapted into an MCR format. mdpi.com For instance, a one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones and methyl hydrazine (B178648), involving a copper-catalyzed amination followed by intramolecular cyclization. chemicalbook.com

Mechanistic Investigations of Metal-Catalyzed (e.g., Rh(III)/Cu(II)) and Metal-Free Cycloaddition Approaches

Metal-catalyzed reactions are pivotal in modern organic synthesis for constructing heterocyclic frameworks. Rhodium(III) and copper(II) co-catalyzed systems have been successfully employed for the synthesis of 1H-indazoles from arylimidates and organo azides. nih.govacs.org This method involves a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a Cu-catalyzed N-N bond formation, using oxygen as a green terminal oxidant. nih.govacs.org

Rhodium(III) catalysis has also been utilized in the annulation of azobenzenes with sulfoxonium ylides to form 3-acyl-2H-indazoles. acs.orgnih.gov Furthermore, Rh(III)-catalyzed C-H activation of phthalazinones and allenes leads to indazole derivatives bearing a quaternary carbon. rsc.org

Metal-free approaches to indazole synthesis often rely on cycloaddition reactions. The [3+2] cycloaddition of diazo compounds with arynes is a common strategy to form the indazole ring. organic-chemistry.org Similarly, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a metal-free, one-pot synthesis of indazoles. organic-chemistry.org

Regioselective Annulation and Ring-Closure Protocols in Indazole Synthesis

Regioselectivity is a critical aspect of indazole synthesis, particularly when multiple reaction sites are available. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) highlights a regioselective bromination followed by a selective cyclization with hydrazine. nih.govchemrxiv.org In this case, the initial formation of the 3-aminoindazole ring followed by bromination led to the undesired regioisomer, demonstrating the importance of the reaction sequence in controlling regioselectivity. chemrxiv.org

Annulation reactions, such as the [4+1] annulation of azobenzenes with aldehydes catalyzed by Rh(III), provide a route to N-aryl-2H-indazoles. acs.org The synthesis of highly functionalized 1H-indazoles can also be achieved through [3+2] annulation reactions in a two-step process. chemicalbook.com

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Key Features |

| C-H Amidation/N-N Formation | Rh(III)/Cu(II), O₂ | Arylimidates, Organo azides | Substituted 1H-indazoles | Green, scalable process with N₂ and H₂O as byproducts. nih.govacs.org |

| C-H Functionalization/Annulation | Rh(III) | Azobenzenes, Sulfoxonium ylides | 3-Acyl-2H-indazoles | High chemoselectivity and functional group tolerance. acs.org |

| [3+2] Cycloaddition | Metal-free | Diazo compounds, Arynes | 3-Substituted indazoles | Utilizes in situ generated diazo compounds. organic-chemistry.org |

| SNAr Cyclization | Hydrazine | 2,6-Dichlorobenzonitrile | 4-Chloro-3-amino-1H-indazole | Regioselective cyclization is crucial. nih.govchemrxiv.org |

Strategic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its functional groups, the amino group and the carbonitrile moiety, can be further modified to create a diverse range of derivatives.

Elucidation of Reaction Pathways for Amino Group Modifications (e.g., acylation, alkylation)

The amino group at the 3-position of the indazole ring is a versatile handle for further functionalization.

Acylation: The amino group can be readily acylated using various acylating agents. For instance, reaction with chloroacetic anhydride (B1165640) under alkaline conditions yields the corresponding N-acylated product. nih.gov This acylation is a key step in the synthesis of more complex indazole derivatives. nih.gov The N1-position of the indazole ring can also be selectively acylated using electrochemical methods. organic-chemistry.org

Alkylation: Reductive alkylation is a common method for modifying amino groups, converting primary amines to secondary or tertiary amines without altering their charge. nih.gov This technique is valuable for introducing a variety of alkyl groups. nih.govnih.gov

| Modification | Reagents | Product | Significance |

| Acylation | Chloroacetic anhydride, Base | N-(4-cyano-1H-indazol-3-yl)acetamide derivative | Intermediate for further coupling reactions. nih.gov |

| Reductive Alkylation | Carbonyl compound, Hydride reducing agent | N-alkylated 3-aminoindazole | Introduces diverse alkyl substituents. nih.govnih.gov |

Synthetic Transformations of the Carbonitrile Moiety (e.g., hydrolysis, reduction)

The carbonitrile group at the 4-position offers another site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This transformation is a standard procedure in organic synthesis. chadsprep.com

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LAH). chadsprep.com This provides a route to aminomethyl-substituted indazoles.

| Transformation | Reagents | Product | Application |

| Hydrolysis | Acid or Base | 3-Amino-1H-indazole-4-carboxylic acid/amide | Introduction of carboxylic acid or amide functionality. chadsprep.com |

| Reduction | Lithium aluminum hydride (LAH) | (3-Amino-1H-indazol-4-yl)methanamine | Access to aminomethyl-substituted indazoles. chadsprep.com |

Directed and Undirected Substitutions on the Indazole Aromatic Ring System

The functionalization of the indazole core, particularly at its aromatic ring, is crucial for modulating the biological activity of its derivatives. Both directed and undirected substitution reactions, such as halogenation and cross-coupling, are pivotal in creating a diverse range of molecular architectures.

Halogenation:

Halogenation of the indazole ring provides key intermediates for further modifications, most notably through metal-catalyzed cross-coupling reactions. chim.it The introduction of halogen atoms can be achieved through various methods, with N-bromosuccinimide (NBS) being identified as an effective brominating agent for related indazole systems. chemrxiv.org For instance, the bromination of 2,6-dichlorobenzonitrile, a precursor to a related 3-aminoindazole, was successfully carried out using NBS in sulfuric acid. chemrxiv.org Direct bromination of 3-aminoindazole itself has been shown to be challenging, sometimes leading to undesired regioisomers. chemrxiv.org

A study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV therapeutic Lenacapavir, explored various bromination conditions. It was found that using NBS in concentrated sulfuric acid provided the desired product in good yield and purity. chemrxiv.org This highlights the importance of carefully selecting reagents and conditions to achieve regioselectivity in the halogenation of the indazole ring.

Table 1: Bromination of 2,6-dichlorobenzonitrile to form a 3-Aminoindazole Intermediate chemrxiv.org

| Entry | Brominating Agent (eq.) | Acid | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Br2 (1.1) | 96% H2SO4 | 25 | - | Low |

| 2 | Br2 (1.1) | 96% H2SO4 | 50 | - | Low |

| 3 | Br2 (1.1) | 96% H2SO4 | 80 | - | Low |

| 15 | NBS (1.07) | 96% H2SO4 | 25 | 75-80 | 95-96 |

| 16 | NBS (1.07) | 96% H2SO4 | 25 | 75-80 | 95-96 |

| 17 | NBS (1.07) | 96% H2SO4 | 25 | 75-80 | 95-96 |

| 18 | NBS (1.07) | 96% H2SO4 | 25 | 75-80 | 95-96 |

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation on the indazole nucleus. mdpi.comresearchgate.net These reactions typically involve the coupling of a halogenated indazole with an organoboron reagent. For example, 3-iodo-1H-indazole has been successfully coupled with various organoboronic acids to achieve C-3 functionalization. mdpi.comresearchgate.net

In a similar vein, the Suzuki coupling has been employed in the synthesis of 3,5-disubstituted indazole derivatives. nih.gov Starting from 5-bromo-1H-indazol-3-amine, coupling with various substituted boronic acid esters was achieved using a PdCl2(dppf)2 catalyst, cesium carbonate as the base, and a mixture of 1,4-dioxane (B91453) and water as the solvent. nih.gov This methodology allows for the introduction of diverse aryl and heteroaryl groups at the 5-position of the indazole ring.

Furthermore, copper-catalyzed cross-coupling reactions have been developed for the derivatization of 3-aminoindazoles. A novel Cu-catalyzed radical-radical cross-coupling of 3-aminoindazoles with sulfonyl hydrazides has been reported to produce 1,3-substituted aminoindazoles in good yields. nih.gov This method is characterized by its use of readily available starting materials and operational simplicity. nih.gov

Innovative and Sustainable Approaches in this compound Synthesis

The development of green and sustainable synthetic methods is a major focus in modern organic chemistry. This includes the use of microwave irradiation, environmentally friendly reaction conditions, and non-conventional solvents.

Application of Microwave Irradiation in Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives. nih.govmdpi.com In these syntheses, microwave irradiation under solvent-free conditions promoted regioselective cyclocondensation reactions. nih.govmdpi.com

The synthesis of 3,5-disubstituted 1,2,4-triazoles, another class of nitrogen-containing heterocycles, has also been achieved through a microwave-assisted reaction between a nitrile and a hydrazide without the need for a base or solvent. scipublications.com This highlights the potential of microwave technology to facilitate efficient and cleaner chemical transformations. A microwave-assisted, three-component synthesis of benzimidazole (B57391) derivatives has also been reported, demonstrating the versatility of this approach. nih.gov

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions often involves minimizing the use of hazardous solvents and reagents. Solvent-free reactions, where the reactants are ground together, represent a significant step towards greener chemistry. researchgate.net This approach has been successfully used for the synthesis of 3,4,5-trisubstituted 2-aminofurans. researchgate.net

The synthesis of indazole derivatives can also benefit from environmentally friendly approaches. For example, the use of water as a solvent in Suzuki coupling reactions of bromo-indazol-3-amine derivatives demonstrates a move towards more sustainable practices. nih.gov

Utilization of Ionic Liquids and Other Non-Conventional Solvents

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. researchgate.netyoutube.com They have been used as solvents, co-solvents, and even catalysts in the synthesis of indazole derivatives. The use of an ionic liquid in the synthesis of indazoles from N-tosylhydrazones resulted in extremely mild reaction conditions and good to excellent yields.

In the context of cross-coupling reactions, imidazolium-based ionic liquids have been shown to improve the yields of Suzuki-Miyaura cross-coupled products of 3-iodo-1H-indazole and facilitate catalyst recycling. mdpi.com Specifically, 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) was found to be a particularly effective solvent for this transformation. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 1h Indazole 4 Carbonitrile and Its Derivatives

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.res.in This method provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation. For heterocyclic systems like 3-Amino-1H-indazole-4-carbonitrile, this analysis confirms the planarity of the fused ring system and determines the spatial orientation of the amino and carbonitrile substituents.

While specific crystal structure data for this compound is not widely published, the analysis of related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, demonstrates the type of data obtained. growingscience.com The analysis reveals the crystal system, space group, and unit cell dimensions. growingscience.com Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate the crystal packing. researchgate.netmdpi.com For instance, the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine revealed that classic N-H…N and C-H…N hydrogen bonds are primary structural motifs. mdpi.com

Table 1: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Note: The following data is illustrative of what would be determined for this compound, based on analyses of similar heterocyclic compounds like 1H-Imidazole-4-carbonitrile and various pyridazine (B1198779) derivatives). growingscience.comresearchgate.net

| Parameter | Illustrative Value/Information |

| Chemical Formula | C₈H₆N₄ |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | e.g., 3.8 - 10.5 |

| b (Å) | e.g., 13.5 - 15.0 |

| c (Å) | e.g., 19.6 - 22.0 |

| β (°) | e.g., 90° - 95° |

| Volume (ų) | e.g., 995 - 1015 |

| Z (molecules/unit cell) | 4 |

| Key Bond Lengths (Å) | C-C (aromatic), C-N, C≡N, N-N, N-H |

| Key Bond Angles (°) | Angles defining the indazole ring geometry |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), π-stacking |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. researchgate.net Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for the confirmation of the carbon skeleton and the position of substituents. Two-dimensional NMR techniques, such as HMBC, are particularly useful for confirming the connectivity between different parts of the molecule. mdpi.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring, as well as a signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the fused pyrazole (B372694) ring and the electron-withdrawing nitrile group. The ¹³C NMR spectrum would corroborate this structure, showing characteristic signals for the aromatic carbons, the carbons of the pyrazole ring, and the nitrile carbon. researchgate.net

NMR is also the primary method for studying tautomerism in solution. Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov Dynamic NMR studies can reveal the presence of an equilibrium between these forms and determine the rate of exchange. researchgate.net While in many indazoles the 1H-tautomer is more stable, theoretical studies have shown that the 2H-tautomer can be favored in certain derivatives. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ (Note: These are predicted values based on data from indazole, aminopyrazoles, and related heterocyclic systems). mdpi.comrsc.orgchemicalbook.com

| Nucleus | Atom Position / Group | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| ¹H | Aromatic-H (C5, C6, C7) | 7.0 - 8.0 | Doublets, Triplets |

| ¹H | -NH₂ | 5.0 - 6.5 | Broad singlet, exchangeable with D₂O |

| ¹H | -NH (indazole ring) | 12.0 - 13.5 | Broad singlet, characteristic of indazole N-H chemicalbook.com |

| ¹³C | C-CN | ~95 | Quaternary carbon |

| ¹³C | -C≡N | 115 - 120 | Nitrile carbon |

| ¹³C | Aromatic-C | 110 - 140 | Signals for C5, C6, C7, and bridgehead carbons |

| ¹³C | C3-NH₂ | ~150 | Carbon bearing the amino group |

| ¹³C | C3a, C7a (bridgehead) | 120 - 145 | Quaternary carbons in the fused ring system |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₆N₄), the theoretical exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm its composition. nih.govsinfoobiotech.com

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecular ion ([M+H]⁺) to produce a characteristic fragmentation pattern. nih.gov This pattern provides valuable structural information by revealing the molecule's weakest bonds and most stable fragments. For this compound, the fragmentation pathways would likely involve the loss of small neutral molecules such as HCN (from the nitrile group), NH₃ (from the amino group), or N₂. Cleavage of the indazole ring itself would also produce characteristic fragment ions. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value / Description |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol sinfoobiotech.com |

| Theoretical Exact Mass ([M]) | 158.0643 Da |

| Observed [M+H]⁺ | Expected around m/z 159.0722 |

| Key Fragmentation Pathways | Loss of HCN (m/z 27) |

| Loss of NH₂ radical (m/z 16) | |

| Cleavage of the pyrazole ring | |

| Characteristic Fragments | [M+H - HCN]⁺, [M+H - N₂]⁺, fragments corresponding to the substituted benzene ring. nih.gov |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information about a molecule's functional groups and conjugated π-electron system. Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. nih.gov In the IR spectrum of this compound, distinct absorption bands would confirm the presence of the amino group (N-H stretching), the nitrile group (C≡N stretching), the indazole N-H bond, and the aromatic C-H and C=C bonds. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. youtube.com Aromatic and heterocyclic compounds like this compound exhibit strong absorptions in the UV region due to π → π* transitions within the conjugated system. youtube.com The presence of non-bonding electrons on the nitrogen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. youtube.com The position and intensity of these absorptions are sensitive to the solvent polarity.

Table 4: Key Spectroscopic Data from IR and UV-Vis Analysis

| Spectroscopy | Functional Group / Transition | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |

| IR | N-H Stretch (Amine & Indazole) | 3200 - 3500 | Often appears as two bands for a primary amine (-NH₂). mdpi.com |

| IR | C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| IR | C≡N Stretch (Nitrile) | 2210 - 2260 | A sharp, strong absorption characteristic of the nitrile group. mdpi.comacs.org |

| IR | C=C / C=N Stretch (Ring) | 1500 - 1650 | Multiple bands corresponding to the vibrations of the fused aromatic ring system. |

| UV-Vis | π → π* Transition | ~220 - 320 | Strong absorptions typical for extended conjugated systems. youtube.comresearchgate.net |

| UV-Vis | n → π* Transition | ~300 - 350 | Weaker absorption, may be blue-shifted in polar solvents. youtube.com |

Computational Chemistry and in Silico Modeling for 3 Amino 1h Indazole 4 Carbonitrile Research

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of indazole derivatives. These methods are used to predict optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) maps, which are crucial for understanding the molecule's behavior. nih.govresearchgate.net

A pertinent example is the DFT study conducted on 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, a close analog of the target compound. researchgate.net In this research, calculations were performed at the B3LYP/6-31G(d,p) level. The study successfully compared the DFT-optimized geometric bond lengths and angles with experimental single-crystal X-ray diffraction data, showing strong concordance. researchgate.net Furthermore, the calculated HOMO-LUMO energy gap and the MEP map were computed to identify the molecule's reactive sites. researchgate.net The MEP surface map helps in predicting sites for nucleophilic and electrophilic attacks, where electron-rich regions (negative potential) are susceptible to electrophilic attack and electron-poor regions (positive potential) are prone to nucleophilic attack. nih.gov

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.comaimspress.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov Such calculations are fundamental in predicting how a molecule like 3-amino-1H-indazole-4-carbonitrile might interact with its biological target at an electronic level. nih.govaimspress.com Additionally, these computational approaches are used for the prediction of spectroscopic properties, such as IR vibrational spectra, which can be correlated with experimental data to confirm molecular structures. nih.gov

Table 1: Application of Quantum Chemical Calculations to Indazole Derivatives

| Calculation Type | Information Obtained | Relevance to Drug Design | Representative Study Finding |

|---|---|---|---|

| Geometry Optimization | Predicts the most stable 3D conformation, bond lengths, and angles. | Provides the foundational structure for docking and other in silico studies. | Optimized structure of an indazole derivative showed good agreement with X-ray crystallography data. researchgate.net |

| HOMO-LUMO Analysis | Determines the frontier molecular orbitals and the energy gap (ΔE). | A smaller energy gap indicates higher chemical reactivity and potential for interaction. nih.gov | The HOMO-LUMO energy gap was calculated for an indazole derivative to assess its reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic and nucleophilic sites. | Predicts regions of the molecule likely to engage in hydrogen bonding or other electrostatic interactions with a target receptor. nih.gov | MEP plots were generated to visualize reactive sites on an indazole derivative. researchgate.net |

| Vibrational Analysis | Predicts theoretical infrared (IR) spectra. | Helps in the structural elucidation and confirmation of synthesized compounds by comparing with experimental spectra. nih.gov | Theoretical vibrational assignments for a related pyrazolo[3,4-d]pyrimidine were compared with experimental values. nih.gov |

Molecular Docking Studies to Predict Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For the 3-amino-indazole scaffold, docking studies have been instrumental in understanding its interaction with various protein kinases.

In a study involving 3-amino-1H-indazoles as inhibitors of glycogen (B147801) synthase kinase 3 beta (GSK3β), docking was performed on a set of 57 compounds to understand their structural requirements for inhibition. The analysis revealed that the most active compounds established three crucial hydrogen bonds with amino acid residues in the hinge region of the GSK3β active site. This insight into the binding mode is critical for designing more potent inhibitors.

Similarly, docking studies on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania infantum trypanothione (B104310) reductase (TryR) were conducted. researchgate.net These simulations predicted highly stable binding within the enzyme's active site, characterized by a network of both hydrophobic and hydrophilic interactions. researchgate.net The ability of the indazole core to act as a hinge-binding template is a recurring theme, as it can effectively form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide design principles for optimizing lead compounds.

A significant 3D-QSAR study was performed on a series of 57 3-amino-1H-indazoles that inhibit GSK3β. irjweb.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed predictive models for the inhibitory activity (IC₅₀) of these compounds. irjweb.com The models were statistically robust, with high correlation coefficients (R²) and predictive validation scores (Q²), indicating their reliability. irjweb.com The contour maps generated from these models provided a visual representation of how different structural features (steric, electrostatic, hydrophobic fields) influence biological activity, offering clear guidance for designing more potent GSK3β inhibitors. irjweb.com

Table 2: Statistical Results of a 3D-QSAR Study on 3-Amino-1H-indazole Inhibitors of GSK3β

| Method | Alignment | Q² (Cross-validated R²) | R² (Non-cross-validated R²) |

|---|---|---|---|

| CoMFA | Ligand-based | 0.589 | 0.957 |

| CoMFA | Receptor-guided | 0.654 | 0.945 |

| CoMSIA | Ligand-based | 0.505 | 0.926 |

| CoMSIA | Receptor-guided | 0.520 | 0.932 |

Data sourced from a study on GSK3β inhibitors. irjweb.com

These QSAR models revealed that introducing specific substituents at certain positions could enhance or diminish the inhibitory activity, providing a rational basis for further chemical synthesis and optimization. irjweb.comnih.gov

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of the ligand and the stability of the ligand-protein complex over time.

MD simulations have been applied to indazole derivatives to validate docking results and investigate binding stability. For instance, a complex of a 3-chloro-6-nitro-1H-indazole derivative bound to the trypanothione reductase (TryR) enzyme was subjected to MD simulations. researchgate.net The results indicated that the complex remained in a stable equilibrium, with only small structural deviations (∼1–3 Å), confirming the stability of the predicted binding mode. researchgate.net Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energies, which demonstrated the high affinity and stability of the indazole-TryR complex. researchgate.net These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Fragment-Based and Knowledge-Based Drug Design Approaches

The 3-amino-indazole core is recognized as a privileged scaffold in drug discovery, particularly as an effective "hinge-binding fragment". sinfoobiotech.com This recognition is central to both fragment-based drug discovery (FBDD) and knowledge-based design strategies.

In FBDD, small molecular fragments are screened for weak binding to a target, and then grown or linked together to create a more potent, lead-like molecule. A notable case study in FBDD identified an aminoindazole fragment as a hit against phosphoinositide-dependent kinase-1 (PDK1). sigmaaldrich.com This fragment was subsequently evolved into a highly potent and ligand-efficient PDK1 inhibitor, demonstrating the power of this approach. sigmaaldrich.com The success of FBDD relies on the high hit rates and broad chemical space coverage offered by screening low molecular weight fragments. sigmaaldrich.com

Knowledge-based design leverages existing structural information, such as the fact that the 3-aminoindazole moiety is an excellent template for binding to the hinge region of protein kinases. researchgate.net This knowledge was utilized in the discovery of ABT-869, a multitargeted receptor tyrosine kinase (RTK) inhibitor, where the 3-aminoindazole served as the core template for generating a series of potent inhibitors. researchgate.net Similarly, this approach was used to design Aurora kinase inhibitors, where fragment-based and knowledge-based strategies led to the identification of compounds with sub-type selectivity.

Biological Activity and Mechanistic Studies of 3 Amino 1h Indazole 4 Carbonitrile in Medicinal Chemistry Research

Comprehensive Investigations of Targeted Biological Activities

Research into Anticancer and Antitumor Potency

Derivatives of 3-amino-1H-indazole have demonstrated significant potential as anticancer agents by targeting various kinases involved in tumor progression.

One area of focus has been the development of potent pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML), including mutations that confer resistance to existing therapies like imatinib. nih.govnih.gov A diarylamide derivative of 3-aminoindazole, known as AKE-72, has shown remarkable potency against both wild-type BCR-ABL and the challenging T315I mutant, with IC50 values of less than 0.5 nM and 9 nM, respectively. nih.gov This compound also exhibited strong anti-leukemic activity against the K-562 cell line and inhibited the proliferation of Ba/F3 cells expressing both native and T315I-mutated BCR-ABL. nih.govnih.gov

Furthermore, 3-aminoindazole-based compounds have been developed as multitargeted receptor tyrosine kinase (RTK) inhibitors. ebi.ac.uk By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position, researchers have created a series of potent inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. ebi.ac.uk One such compound, ABT-869, has demonstrated significant tumor growth inhibition in multiple preclinical animal models. ebi.ac.uk

The 3-amino-1H-indazol-6-yl-benzamide scaffold has been designed to target the "DFG-out" inactive conformation of kinases. nih.gov Several compounds from this series exhibit single-digit nanomolar efficacy against FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M. nih.gov These inhibitors show high selectivity for cancer cells dependent on these kinases for growth. nih.gov

Derivatives of 1H-indazole-3-amine have also been optimized as potent inhibitors of the fibroblast growth factor receptor (FGFR), a key target in cancer therapy. nih.gov The introduction of fluorine substituents has led to compounds with high potency against FGFR1 and FGFR2, and improved antiproliferative effects against cancer cell lines such as KG1 and SNU16. nih.gov

The table below summarizes the anticancer and antitumor activity of selected 3-Amino-1H-indazole-4-carbonitrile derivatives:

| Compound | Target(s) | Activity (IC50/GI50) | Cell Line(s) | Reference |

| AKE-72 | Pan-BCR-ABL (including T315I mutant) | <0.5 nM (BCR-ABLwt), 9 nM (BCR-ABLT315I), <10 nM (GI50) | K-562, Ba/F3 | nih.gov |

| ABT-869 | VEGFR, PDGFR | Not specified | HT1080 | ebi.ac.uk |

| Compound 4 (3-amino-1H-indazol-6-yl-benzamide series) | FLT3, c-Kit, PDGFRα-T674M | Single-digit nanomolar EC50 | Not specified | nih.gov |

| Compound 2a (1H-indazol-3-amine series) | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0±0.8 nM (FGFR2), 25.3±4.6 nM (IC50), 77.4±6.2 nM (IC50) | KG1, SNU16 | nih.gov |

Exploration of Antimicrobial and Antiparasitic Efficacy

While the primary focus of research on this compound and its derivatives has been in oncology and inflammatory diseases, the broader class of indazoles has been investigated for antimicrobial properties. However, specific studies focusing solely on the antimicrobial and antiparasitic efficacy of this compound are not extensively detailed in the provided search results. The core structure is recognized as a key building block in the synthesis of various biologically active molecules. sigmaaldrich.comsinfoobiotech.com

Studies on Anti-inflammatory Mechanisms

The anti-inflammatory potential of 3-aminoindazole derivatives is linked to their ability to inhibit key signaling molecules in inflammatory pathways. A significant target in this area is the Receptor-Interacting Protein 2 (RIP2) kinase. medchemexpress.comnih.gov

RIP2 kinase is a crucial component of the innate immune system, mediating downstream signaling from NOD1 and NOD2 pattern recognition receptors, which leads to the production of inflammatory cytokines. nih.gov A highly potent and selective inhibitor of RIP2 kinase, GSK583, which features a 5-fluoro-1H-indazol-3-yl amine core, has been developed. nih.gov This compound has been instrumental in clarifying the role of RIP2 kinase in NOD1- and NOD2-mediated disease pathogenesis in various in vitro, in vivo, and ex vivo models. nih.gov Another potent and selective RIP2 kinase inhibitor with an IC50 of 1 nM has also been identified. medchemexpress.com

The table below highlights a key anti-inflammatory agent derived from the 3-aminoindazole scaffold:

| Compound | Target | Activity (IC50) | Mechanism | Reference |

| GSK583 | RIP2 Kinase | Highly potent and selective | Inhibition of NOD1/NOD2 signaling pathway | nih.gov |

| RIP2 Kinase Inhibitor 3 | RIP2 Kinase | 1 nM | Inhibition of RIP2 kinase activity | medchemexpress.com |

Enzyme Inhibition Profiling

Derivatives of this compound have been extensively profiled for their inhibitory activity against a wide range of enzymes, particularly kinases, which are pivotal in various cellular processes and disease states.

Glycogen (B147801) Synthase Kinase 3 beta (GSK3β): Docking studies of 3-amino-1H-indazoles with GSK3β have revealed that the most active compounds form three hydrogen bonds with residues in the hinge region of the enzyme. nih.gov

BCR-ABL: A diarylamide 3-aminoindazole derivative, AKE-72, is a potent pan-BCR-ABL inhibitor, effective against both the wild-type and the imatinib-resistant T315I mutant. nih.govnih.gov

Receptor Tyrosine Kinases (RTKs): The 3-aminoindazole scaffold serves as an efficient hinge-binding template for kinase inhibitors. ebi.ac.uk A series of N,N'-diaryl urea derivatives have shown potent inhibition of VEGFR and PDGFR kinase families. ebi.ac.uk

Fibroblast Growth Factor Receptor (FGFR): Optimization of 1H-indazol-3-amine derivatives has yielded potent FGFR inhibitors. nih.gov Compound 2a, with a 2,6-difluoro-3-methoxyphenyl group, exhibited IC50 values of less than 4.1 nM and 2.0 nM against FGFR1 and FGFR2, respectively. nih.gov

Aurora Kinase: 3-(Pyrrolopyridin-2-yl)indazole derivatives have been identified as inhibitors of Aurora kinase A. nih.gov These compounds bind to the ATP binding site, stabilized by hydrogen bonds with Ala213 and Glu211 in the hinge region. nih.gov

RIP2 Kinase: A highly potent and selective inhibitor of RIP2 Kinase with an IC50 of 1 nM has been reported. medchemexpress.com Additionally, GSK583, a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is another potent and selective RIP2 kinase inhibitor. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): 1H-indazole-4-amine and 1H-indazole-4-ether compounds have been developed as IDO inhibitors, with potential applications in treating diseases like cancer and autoimmune disorders. google.comgoogle.com

The following table summarizes the enzyme inhibition profile of various 3-aminoindazole derivatives:

| Inhibitor Class/Compound | Enzyme Target(s) | Potency (IC50) | Reference(s) |

| 3-Amino-1H-indazoles | GSK3β | Varies based on substitution | nih.gov |

| AKE-72 | Pan-BCR-ABL (WT and T315I) | <0.5 nM (WT), 9 nM (T315I) | nih.govnih.gov |

| ABT-869 | VEGFR, PDGFR | Potent inhibitor | ebi.ac.uk |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | nih.gov |

| 3-(Pyrrolopyridin-2-yl)indazoles | Aurora Kinase A | Not specified | nih.gov |

| RIP2 Kinase Inhibitor 3 | RIP2 Kinase | 1 nM | medchemexpress.com |

| GSK583 | RIP2 Kinase | Highly potent and selective | nih.gov |

| 1H-Indazole-4-amine/ether derivatives | IDO1 | Not specified | google.comgoogle.com |

Receptor Antagonism/Agonism Research

The primary focus of the provided research on this compound and its derivatives is on enzyme inhibition rather than receptor antagonism or agonism. While some indazole-containing compounds have been investigated for their effects on receptors like the 5-HT3 and glucagon (B607659) receptors, specific studies detailing the direct interaction of this compound with these receptors are not prominent in the available literature. However, the broader family of 1H-indazol-3-amine derivatives has been explored for their potential as potent fibroblast growth factor receptor (FGFR) inhibitors, which are a class of receptors. nih.gov

In-depth Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 3-amino-1H-indazole derivatives, SAR investigations have provided valuable insights into the structural requirements for effective enzyme inhibition.

In the context of GSK3β inhibition, docking and 3D-QSAR studies on a series of 57 3-amino-1H-indazoles revealed that the most active compounds establish three hydrogen bonds with the hinge region of the enzyme. nih.gov This highlights the importance of the 3-aminoindazole core as a hinge-binding motif.

For FGFR inhibitors based on the 1H-indazol-3-amine scaffold, SAR studies have shown that introducing fluorine substituents can significantly enhance cellular activity. nih.gov Specifically, a compound bearing a 2,6-difluoro-3-methoxyphenyl residue demonstrated the most potent activity against FGFR1 and FGFR2. nih.gov

The development of the pan-BCR-ABL inhibitor AKE-72 involved a focused design strategy based on a previously reported indazole. nih.gov Replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group led to a significant improvement in inhibitory activity against the T315I mutant of BCR-ABL. nih.gov

In the pursuit of multitargeted RTK inhibitors, the incorporation of an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core was a key structural modification that generated potent inhibitors of the VEGFR and PDGFR families. ebi.ac.uk

These examples underscore the power of SAR studies in fine-tuning the biological activity of 3-amino-1H-indazole-based compounds, leading to the development of highly potent and selective inhibitors for various therapeutic targets.

Systematic Analysis of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of derivatives based on the 3-amino-1H-indazole core is highly dependent on the nature and position of various substituents. Research has shown that modifications at different positions of the indazole ring and the amino group can significantly influence efficacy and selectivity.

For instance, the development of pan-BCR-ABL inhibitors has utilized the 3-aminoindazole scaffold. nih.gov A study focused on improving the inhibitory activity against the T315I mutant of BCR-ABL involved modifying a previously reported indazole compound. nih.gov By replacing a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group on a diarylamide derivative, the resulting compound, AKE-72, demonstrated potent inhibition of both wild-type BCR-ABL and the resistant T315I mutant. nih.gov This highlights the critical role of the substituent attached to the core structure in enhancing potency and overcoming drug resistance.

Another study on 1H-indazole-3-amine derivatives investigated the structure-activity relationships (SARs) for cytotoxicity against cancer cell lines. nih.gov The findings indicated that the substituent at the C-5 position of the indazole ring is crucial for activity. For example, a para-fluorine on a phenyl substituent at C-5 was important for antitumor activity against the K562 chronic myeloid leukemia cell line. nih.gov Replacing a 3-fluorophenyl group with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups led to a significant decrease in inhibitory activity. nih.gov

The table below summarizes the effects of different substituents on the biological activity of 3-amino-1H-indazole derivatives.

| Core Scaffold | Substituent Modification | Target | Observed Effect | Reference |

| Diarrylamide 3-aminoindazole | Replacement of morpholine with (4-ethylpiperazin-1-yl)methyl | BCR-ABL WT & T315I | Potent IC50 values of < 0.5 nM (WT) and 9 nM (T315I) | nih.gov |

| 1H-indazole-3-amine | 5-(p-fluorophenyl) group | K562 cells | Crucial for antitumor activity | nih.gov |

| 1H-indazole-3-amine | Replacement of 3-fluorophenyl with 4-methoxyphenyl or 3,4-dichlorophenyl at C-5 | K562 cells | 2-10 fold decrease in inhibitory activity | nih.gov |

| 1H-indazole-3-amine | Mercapto acetamide (B32628) group | Hep-G2 cells | Good inhibitory effect (IC50 = 3.32 µM) but high toxicity to normal cells | nih.gov |

Delineation of Key Pharmacophoric Elements and Conformational Requirements for Activity

The 3-amino-1H-indazole moiety is recognized as an effective "hinge-binding" fragment in kinase inhibitors. nih.gov Its ability to form crucial hydrogen bonds with the hinge region of kinases is a key pharmacophoric feature.

Molecular docking studies have provided insights into the conformational requirements for activity. For inhibitors of BCR-ABL kinase, the 3-amino-1H-indazole ring system shows a very stable binding mode. nih.gov Key interactions include:

Hydrogen Bonding: The NH of the indazole ring and the 3-amino group form critical hydrogen bonds with the carboxyl group of glutamic acid (Glu316) and the backbone carbonyl of methionine (Met318) in the kinase hinge region, respectively. nih.gov

π-π Stacking: The pyrazole (B372694) portion of the indazole ring engages in π-π interactions with the phenyl ring of phenylalanine (Phe317). nih.gov

Hydrophobic Interactions: The indazole ring itself fits into a hydrophobic pocket, interacting with residues such as Leu248, Val256, Ala269, and Leu370. nih.gov

These interactions anchor the inhibitor in the ATP-binding site, highlighting the importance of the planar, bicyclic indazole system complemented by the hydrogen-bonding capacity of the 3-amino group for potent inhibitory activity.

Elucidation of Molecular Mechanism of Action (MOA)

Identification and Validation of Specific Biological Targets

Research into derivatives of this compound has led to the identification and validation of several specific biological targets, primarily within the realm of oncology.

BCR-ABL Kinase: The 3-aminoindazole scaffold is a key component of potent inhibitors of the BCR-ABL fusion protein, a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Derivatives have been developed that show high potency not only against the wild-type (WT) enzyme but also against clinically important mutants, including the highly resistant T315I "gatekeeper" mutation. nih.govnih.gov The compound AKE-72, for example, is a pan-BCR-ABL inhibitor with nanomolar efficacy against the T315I mutant. nih.gov

PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been synthesized and identified as inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is frequently overactive in various cancers, promoting cell growth, proliferation, and survival. The derivative W24 was shown to have broad-spectrum antiproliferative activity against several cancer cell lines by targeting this pathway. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The 1H-indazole structure has been used as a basis for designing inhibitors of FGFR kinases, which are involved in cell proliferation and differentiation and are often dysregulated in cancer. nih.gov

Research into Cellular Pathway Modulation (e.g., apoptosis, cell cycle, p53/MDM2 pathway, Trk-mediated signaling)

Derivatives of the 3-amino-1H-indazole core have been shown to modulate several critical cellular pathways, leading to their anticancer effects.

Apoptosis and Cell Cycle Arrest: The indazole derivative W24, an inhibitor of the PI3K/AKT/mTOR pathway, was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This was achieved by regulating the expression of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov Similarly, another 1H-indazole-3-amine derivative, compound 6o, was shown to induce apoptosis in K562 leukemia cells. researchgate.netnih.gov

p53/MDM2 Pathway: Compound 6o has been suggested to exert its effects by modulating the p53/MDM2 pathway. nih.govnih.gov By potentially inhibiting the interaction between the tumor suppressor p53 and its negative regulator MDM2, the compound can lead to p53 activation, resulting in cell cycle arrest and apoptosis. researchgate.net

Epithelial-Mesenchymal Transition (EMT): The PI3K/AKT/mTOR inhibitor W24 was also shown to inhibit the migration and invasion of cancer cells by downregulating proteins associated with the EMT pathway. nih.gov

The table below details the cellular pathways modulated by 3-amino-1H-indazole derivatives.

| Derivative | Cellular Pathway | Key Modulated Proteins/Events | Outcome | Reference |

| W24 | PI3K/AKT/mTOR | Cyclin B1, BAD, Bcl-xL | G2/M cell cycle arrest, Apoptosis | nih.gov |

| W24 | EMT | Snail, Slug, HIF-1α | Inhibition of migration and invasion | nih.gov |

| 6o | p53/MDM2 Pathway, Apoptosis | Bcl2 family members | Apoptosis, Cell cycle arrest | nih.govresearchgate.netnih.gov |

Comprehensive Molecular Interaction Profiling with Biomolecules

Detailed molecular modeling and structural biology studies have provided a comprehensive profile of the interactions between 3-aminoindazole-based inhibitors and their target biomolecules. As previously mentioned in the context of pharmacophores, the binding of these compounds to kinases like BCR-ABL is well-characterized.

Lead Optimization and Preclinical Development Research

The this compound scaffold has been the subject of extensive lead optimization efforts to generate preclinical candidates with improved drug-like properties.

A prime example is the development of AKE-72. nih.gov Starting from a previously identified indazole inhibitor, a focused library of new compounds was designed to enhance potency against the T315I BCR-ABL mutant. nih.gov This structure-based design approach led to the synthesis of AKE-72, which not only showed excellent enzymatic inhibition but also demonstrated remarkable anti-leukemic activity in cell-based assays. It potently inhibited the proliferation of K-562 cells (GI50 < 10 nM) and Ba/F3 cells expressing either native BCR-ABL or the T315I mutant. nih.gov

Further preclinical evaluation of another derivative, W24, showed that it possessed a good pharmacokinetic profile and low tissue toxicity in vivo, suggesting its potential for further development as an anti-gastric cancer agent. nih.gov These examples of lead optimization underscore the value of the 3-amino-1H-indazole core as a versatile template for designing next-generation targeted therapies. The progression of such compounds into preclinical studies highlights the therapeutic promise of this chemical class. nih.govnih.gov

In Vitro Biological Profiling and Efficacy Assessment in Cellular Models

Publicly accessible research on the specific in vitro biological profile and efficacy of this compound in cellular models is not extensively detailed. The primary available information identifies this compound as a fragment that binds to Dual Specificity Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key enzyme in cellular signaling pathways.

A fragment-based screening campaign employing virtual screening and differential scanning fluorimetry was instrumental in identifying this compound as a binder to the MEK1 kinase. nih.govresearchgate.net This was confirmed by its inclusion in the crystal structure of MEK1, as documented in the Protein Data Bank (PDB ID: 3ZLY). researchgate.net Fragment-based discovery is an approach in drug development that screens smaller chemical fragments for their ability to bind to a biological target. nih.gov

While the binding to MEK1 suggests a potential role as a kinase inhibitor, detailed studies quantifying its inhibitory potency (such as IC50 values) or its effects on cancer cell lines are not available in the reviewed literature. The existing data primarily focuses on the initial biophysical interaction with the MEK1 protein. nih.govresearchgate.net

Table 1: Summary of Identified In Vitro Biological Data for this compound

| Target Protein | Screening Method(s) | Key Finding |

| Dual Specificity Mitogen-Activated Protein Kinase Kinase 1 (MEK1) | Virtual Screening, Differential Scanning Fluorimetry, X-ray Crystallography | Identified as a fragment that binds to the MEK1 protein. nih.govresearchgate.net |

In Vivo Efficacy Studies in Relevant Disease Models (focused on therapeutic outcomes)

A thorough review of the available scientific literature did not yield any studies concerning the in vivo efficacy of this compound in relevant disease models. Research into the therapeutic outcomes of this specific compound in animal models or clinical trials has not been published in the accessible domain. The current body of research is centered on its initial identification as a fragment binder to a therapeutic target, which precedes in vivo testing.

Intellectual Property and Patent Landscape Analysis in 3 Amino 1h Indazole 4 Carbonitrile Research

Analysis of Patented Synthetic Routes and Process Innovations for Indazole Derivatives

The synthesis of indazole derivatives is a cornerstone of their development as therapeutic agents, and as such, novel and efficient synthetic methods are frequently the subject of patent applications. A review of the patent literature reveals a variety of strategies aimed at improving yield, reducing reaction steps, and enabling the synthesis of diverse substituted indazoles.

One patented method for preparing 1H-indazole derivatives involves the nitration or halogenation of a starting compound, followed by reduction of the nitro group and subsequent diazotization and cyclization. google.com This approach is highlighted for its short synthetic route and high yield, making it suitable for industrial production. google.com Another patented process describes the synthesis of indazoles from aromatic aldehydes. google.com This method involves the nitrosation of the aromatic aldehyde to form a nitroso aromatic aldehyde, which is then reacted with a reducing agent to yield the indazole core. google.com This process is particularly noted for its ability to produce enantiomerically pure products, which are often desirable in pharmacology. google.com

Innovations in synthetic methodology also include cascade reactions, which combine multiple steps into a single, efficient process. For instance, a one-pot, three-component reaction using a copper catalyst has been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. researchgate.net Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines offers another route to 2-aryl-2H-indazoles. researchgate.net These innovative approaches often lead to higher yields, shorter reaction times, and broader substrate scope, making them valuable intellectual property. researchgate.net

A Chinese patent discloses a synthetic method for 3-amino-4-iodo-indazole, a key intermediate, starting from 2,6-difluorobenzonitrile. google.com The process involves treatment with ammonia (B1221849) water, diazotization, reaction with cuprous iodide, and finally, reaction with hydrazine (B178648) hydrate. google.com This highlights the patentability of specific synthetic routes for important indazole-based intermediates.

| Patent Number | Title | Key Innovation | Starting Material |

| CN107805221A | Method for preparing 1H-indazole derivative | Short synthetic route, high yield, suitable for industrial production. google.com | Formula (A1) or (A2) compounds. google.com |

| US6998489B2 | Methods of making indazoles | Synthesis from aromatic aldehydes, enabling enantiomerically pure products. google.com | Aromatic aldehydes. google.com |

| WO2017108744A1 | Novel substituted indazoles, methods for producing same... | Inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4). google.com | Not specified in abstract. |

| CN102690233A | Synthetic method of 3-amino-4-iodo-indazole | Improved synthesis of a key drug intermediate. google.com | 2, 6-difluorobenzonitrile. google.com |

Trends in Intellectual Property Protection for Indazole-based Biologically Active Agents

The patent landscape for indazole derivatives reflects their significant therapeutic potential across a wide range of diseases. researchgate.netnih.gov A notable trend is the focus on securing intellectual property for compounds with specific biological activities, particularly as inhibitors of protein kinases, which are crucial in cancer and inflammatory diseases. nih.govnih.gov

Patents are frequently granted for novel indazole compounds that demonstrate inhibitory activity against specific kinases such as Rho kinase, VEGFR-2, and FGFR. nih.govgoogle.com For example, one patent describes novel substituted indazoles that inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), highlighting their potential for treating proliferative, autoimmune, metabolic, and inflammatory diseases. google.com Another patent focuses on indazole derivatives with Rho kinase inhibiting action, which are useful for treating diseases like glaucoma. google.com

The scope of these patents often covers not only the specific compounds but also their use in treating particular diseases, pharmaceutical compositions containing the compounds, and methods of their synthesis. google.comgoogle.com This broad protection is crucial for commercializing new drugs.

Furthermore, there is a trend towards patenting indazole derivatives as cannabinoid receptor agonists. google.com These compounds are being investigated for their potential in treating pain, rheumatoid arthritis, and osteoarthritis. google.com The patent for these compounds typically includes the compounds themselves, pharmaceutical compositions, and methods of treatment. google.com

The increasing number of patents for indazole derivatives with diverse biological activities underscores the ongoing interest and investment in this class of compounds for drug discovery. researchgate.netnih.gov

Future Directions and Emerging Research Paradigms for 3 Amino 1h Indazole 4 Carbonitrile

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Indazole Architectures

The creation of pharmacologically relevant indazole scaffolds is a primary focus for synthetic organic chemists. nih.gov Future research will prioritize the development of novel synthetic pathways that are not only efficient but also versatile, allowing for the construction of diverse and complex indazole-based molecules. The goal is to move beyond traditional methods to more sophisticated and atom-economical approaches.

Key areas of development include:

Metal-Promoted Reactions: There is an ongoing effort to devise innovative and effective methods for constructing indazole scaffolds, with metal-promoted intramolecular C–N bond formation being a significant area of research. nih.gov For instance, silver (Ag)-catalyzed intermolecular oxidative C-H amination has been shown to be an effective technique for producing 3-substituted indazole motifs that are otherwise difficult to synthesize. nih.gov

Catalytic System Efficiency: Modern synthetic protocols aim for high yields, broad substrate scope, and good atom efficiency. nih.gov The development of catalytic systems that exhibit excellent substrate tolerance is crucial for generating a wide array of indazole derivatives for biological screening. nih.gov

Mechanistic Insights: A deeper understanding of the reaction mechanisms, such as whether a process occurs via an outer-sphere electron transfer, is essential for optimizing synthetic protocols and expanding their applicability. nih.gov

These advancements in synthesis will open up new avenues for researchers to build upon the 3-amino-1H-indazole-4-carbonitrile framework, creating next-generation lead molecules for drug discovery. nih.gov

Exploration of Undiscovered Biological Targets and Untapped Therapeutic Applications

While indazole derivatives have shown efficacy against known biological targets, a significant future direction is the exploration of novel molecular targets and therapeutic areas. The versatility of the indazole scaffold suggests it has the potential to address a wide range of diseases. nih.gov

Through structure-based design, the 3-aminoindazole structure has been identified as an efficient template for binding to the hinge region of kinases. ebi.ac.uk By adding an N,N'-diaryl urea (B33335) group at the C4-position, potent inhibitors of receptor tyrosine kinases (RTKs) were created. ebi.ac.uk This has led to the discovery of compounds that inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial in cancer treatment. ebi.ac.uk

Future research will likely focus on:

Expanding Target Classes: Scientists are creating diverse indazole analogs, such as 1,2,3-triazolyl-indazoles and carbothioamides, to inhibit a wide array of biological targets. nih.gov Known oncology targets for indazole derivatives include CDK2, EGFR, c-Met, HSP90, and VEGFR2. nih.gov

Neurodegenerative Diseases: There is emerging potential for indazole compounds in treating neurodegenerative conditions. nih.gov The LRRK2 antagonist MLi-2 has shown significant effectiveness in this area, and indazole-5-carboxamides have demonstrated a high affinity for monoamine oxidases, suggesting new therapeutic avenues for conditions like Parkinson's disease. nih.gov

Anti-inflammatory and Antimicrobial Applications: Research has also pointed to the potential of indazole derivatives as anti-inflammatory agents through the inhibition of COX-2 and FGFR. nih.gov Additionally, certain analogs exhibit strong bactericidal and antifungal properties against various microbes. nih.gov

Table 1: Investigated Biological Targets for Indazole Derivatives

| Target Class | Specific Targets | Associated Disease Area | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | VEGFR, PDGFR, EGFR, c-Met, FGFR | Cancer, Inflammation | nih.gov, ebi.ac.uk |

| Other Kinases | CDK2, LRRK2 | Cancer, Neurodegeneration | nih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning in Indazole Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based drugs. ijsrst.com This technology offers the potential to accelerate timelines, reduce costs, and increase the precision of drug design. nih.gov AI can process vast amounts of data, uncovering complex relationships between chemical structures and biological activity that are beyond human capability. mednexus.org

Key applications in the context of indazole drug design include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel drug targets for which indazole derivatives could be effective.

Virtual Screening and Hit Identification: AI and ML methods are applied in every stage of computer-aided drug design (CADD). bohrium.com These models can screen massive virtual libraries of potential indazole derivatives to identify compounds with a high probability of binding to a specific target, significantly improving the success rate of finding promising hit compounds. bohrium.com

De Novo Drug Design: Advanced AI techniques can design entirely new indazole-based molecules optimized for specific properties. ijmsci.org This includes generating structures with desired activity, selectivity, and pharmacokinetic profiles.

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indazole derivatives. nih.gov This early-stage prediction helps prioritize compounds with a higher likelihood of success in later clinical phases. nih.gov

Table 2: Role of AI/ML in the Indazole Drug Discovery Pipeline

| Discovery Phase | AI/ML Application | Potential Impact | Reference |

|---|---|---|---|

| Target Identification | Analysis of biomedical data | Discovery of novel targets for indazole compounds | ijmsci.org |

| Lead Discovery | High-throughput virtual screening, SAR analysis | Faster identification of potent lead molecules | bohrium.com |

| Lead Optimization | Predictive modeling of physicochemical properties | Design of candidates with improved efficacy and safety | nih.gov |

Research into Synergistic Effects and Combination Therapies Involving Indazole Derivatives

A critical emerging paradigm in therapy, particularly in oncology, is the use of combination therapies to achieve synergistic effects. nih.gov This strategy involves using multiple drugs with different mechanisms of action to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. nih.gov Indazole derivatives, especially those designed as targeted inhibitors, are prime candidates for inclusion in such regimens.

Future research in this area will focus on:

Identifying Synergistic Partners: The primary goal is to find drug combinations that produce a greater effect than the sum of their individual effects. nih.gov For an indazole-based RTK inhibitor like those derived from 3-aminoindazole, this could involve pairing it with traditional chemotherapeutic agents or other targeted therapies. ebi.ac.uknih.gov

Targeted Combinations: One promising strategy is combining an indazole derivative targeting a specific pathway with another drug that inhibits a related or compensatory pathway. For example, the combination of DNA-damaging agents with inhibitors of the DNA damage response, such as ATR inhibitors, has been shown to produce synergistic cytotoxic effects. tu-darmstadt.de This principle could be applied to duocarmycin-based antibody-drug conjugates (ADCs), which feature a DNA-alkylating agent. tu-darmstadt.de

Preclinical and In Vivo Validation: Research will need to move from in vitro cell culture studies to in vivo animal models to confirm synergistic effects. nih.govtu-darmstadt.de Studies have successfully demonstrated that combination treatments can lead to very strong anti-tumor effects in animal models while being well-tolerated. tu-darmstadt.de

The investigation of combination therapies offers a path to maximize the therapeutic potential of potent indazole derivatives, potentially leading to more durable and effective treatments for complex diseases like cancer. tu-darmstadt.de

Q & A

Q. What are the standard synthetic routes for 3-amino-1H-indazole-4-carbonitrile, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of nitrile-containing precursors under controlled conditions. For example, triazenylpyrazole precursors (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile) are synthesized via azido(trimethyl)silane and trifluoroacetic acid-mediated reactions at 50°C, monitored by TLC . Optimization includes solvent selection (e.g., methylene chloride), temperature gradients, and stoichiometric ratios of reagents. Yield improvements (up to 88%) are achieved via flash chromatography with silica gel and cyclohexane/ethyl acetate gradients .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR spectroscopy : H and C NMR (e.g., δ = 7.58 ppm for aromatic protons, 150.4 ppm for cyano carbons) .

- Mass spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 calculated vs. 238.0962 observed for CHN) .

- Infrared spectroscopy : Peaks at 2231 cm (C≡N stretch) and 2139 cm (azide stretch) confirm functional groups .

Q. What crystallization techniques are suitable for indazole-carbonitrile derivatives?

Single-crystal X-ray diffraction (SXRD) is preferred. For example, SHELXL refinement (as in ) resolves disorder in aromatic systems. Crystallization conditions (solvent polarity, cooling rates) must balance solubility and nucleation kinetics. Crystals are often grown via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting anomalies) be resolved for indazole derivatives?

Anomalies arise from dynamic processes (e.g., tautomerism, rotational barriers). Strategies include:

Q. What methods are effective in analyzing regioisomeric impurities in this compound synthesis?

Q. How can SHELX software improve refinement of indazole-carbonitrile crystal structures?

SHELXL refines disordered moieties via PART and SUMP instructions. For example, reports an R factor of 0.051 using SHELXL-2018/3, with anisotropic displacement parameters for heavy atoms. Constraints (e.g., DFIX for bond lengths) mitigate overfitting in low-resolution data .

Q. What mechanistic insights govern the reactivity of nitrile groups in indazole derivatives?

Nitrile electrophilicity enables:

- Cycloadditions : Huisgen azide-alkyne click reactions (e.g., triazole formation with Cu catalysis) .

- Nucleophilic substitution : Cyanide displacement by amines or thiols under basic conditions . Kinetic studies (e.g., in situ IR monitoring) quantify reaction pathways.

Q. How do steric and electronic effects influence the stability of this compound in solution?

- Steric effects : Bulky substituents (e.g., benzyl groups) reduce aggregation but may hinder crystallization .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize the indazole ring but increase susceptibility to hydrolysis. Stability assays (HPLC, UV-Vis) under varying pH/temperature guide storage protocols .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 50°C | |

| Solvent System | CHCl/EtOAc | |

| Purification Method | Flash Chromatography | |

| Yield Range | 76–88% |

Q. Table 2. Spectroscopic Signatures for Functional Groups

| Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| C≡N | 83.8–111.3 (C) | 2231–2232 |

| NH | 5.16 (s, 2H) | 3129–3074 |

| Aromatic protons | 7.20–7.58 | 1545–1470 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.